molecular formula C14H17NO2 B13271134 Ethyl 3-(1H-indol-2-yl)butanoate

Ethyl 3-(1H-indol-2-yl)butanoate

Cat. No.: B13271134
M. Wt: 231.29 g/mol
InChI Key: NAHVZPBZTQOVMW-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indol-2-yl)butanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(1H-indol-2-yl)butanoate can be synthesized through various methods. One common method involves the reaction of 4-(1H-indol-3-yl)butanoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is refluxed for several hours until the reaction is complete, as determined by thin-layer chromatography (TLC) .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(1H-indol-2-yl)butanoic acid, while reduction can produce 3-(1H-indol-2-yl)butanol.

Scientific Research Applications

Ethyl 3-(1H-indol-2-yl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(1H-indol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

Ethyl 3-(1H-indol-2-yl)butanoate is unique due to its specific ester functional group and the position of the indole nucleus. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 3-(1H-indol-2-yl)butanoate

InChI

InChI=1S/C14H17NO2/c1-3-17-14(16)8-10(2)13-9-11-6-4-5-7-12(11)15-13/h4-7,9-10,15H,3,8H2,1-2H3

InChI Key

NAHVZPBZTQOVMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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